molecular formula C14H16ClN3O B12917060 n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide CAS No. 919102-38-8

n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide

Cat. No.: B12917060
CAS No.: 919102-38-8
M. Wt: 277.75 g/mol
InChI Key: ACIJFNMHGPREQS-UHFFFAOYSA-N
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Description

N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for laboratory use only. This molecule features a 5-chloroindole scaffold, a structure widely recognized for its robust and versatile biological activity. The indole core is a privileged structure in drug discovery, present in many natural products and FDA-approved therapeutics, and is frequently investigated for its interaction with various enzymatic targets . Primary Research Applications This compound is positioned as a key intermediate for researchers developing novel anticancer agents . Its structural framework is closely related to compounds reported in scientific literature that exhibit potent antiproliferative activity against a panel of human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancers . The chloro-substituted indole moiety, in particular, has been associated with enhanced potency in these contexts. The primary research value of this compound lies in its potential as a kinase inhibitor . It serves as a core structure for designing and synthesizing molecules that target critical signaling pathways in malignancies, specifically mutant EGFR (Epidermal Growth Factor Receptor) and BRAF V600E kinases . These mutant pathways are over-activated in several cancers, including melanoma, lung, and breast cancers, making them crucial targets for the development of anticancer drugs. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop dual or multi-targeted therapies that may help overcome drug resistance associated with single-target treatments . Handling & Compliance This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919102-38-8

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-(5-chloroindol-1-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19)

InChI Key

ACIJFNMHGPREQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
The compound has been studied for its antiproliferative effects against various cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) and BRAF pathways. These mutations are common in non-small cell lung cancer (NSCLC) and melanoma, making them critical targets for new therapies.

Case Study Findings:
Recent studies have demonstrated that derivatives of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide exhibit potent inhibitory activity against mutant EGFR/BRAF pathways. In a study involving several derivatives, it was found that compounds with IC50 values ranging from 29 nM to 78 nM showed significant antiproliferative activity across different cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung) cells .

Table 1: Antiproliferative Activity of Compounds

CompoundGI50 (nM)Cancer Cell Line
3e29Panc-1
3a35MCF-7
4a42HT-29
5a48A-549

Neurodegenerative Disorders

Potential Applications:
this compound has been explored as a candidate for treating neurodegenerative diseases such as Alzheimer's. The compound's structure allows it to interact with tau proteins, potentially inhibiting tau aggregation, which is implicated in neurodegeneration.

Research Insights:
Patents have been filed indicating that derivatives of this compound can be used to prevent tau-induced toxicity. This suggests a promising avenue for developing treatments aimed at mitigating the effects of tau aggregation in neurodegenerative disorders .

Structure-Activity Relationships

Importance of Structural Modifications:
The effectiveness of this compound is heavily influenced by its structural modifications. Studies have indicated that variations in the piperidine moiety significantly affect the compound's potency against cancer cell lines. For instance, substituting different groups on the piperidine ring has shown varied GI50 values, highlighting the importance of structural optimization in drug design .

Future Directions and Research Needs

Despite promising results, further research is required to fully understand the pharmacokinetics and long-term efficacy of this compound. Future studies should focus on:

  • In vivo Studies: To assess the efficacy and safety profile in animal models.
  • Clinical Trials: To evaluate therapeutic benefits in humans.
  • Mechanistic Studies: To elucidate the precise molecular interactions involved in its anticancer and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is unique due to the presence of the piperidine ring and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry, particularly for its potential applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structural characteristics that contribute to its pharmacological properties.

Structural Characteristics

This compound features a unique combination of an indole moiety and a piperidine ring, which enhances its interaction with biological targets. The chloro-substituted indole structure is known for its role in various biological activities, including anticancer properties.

Structural Feature Description
Indole MoietyChloro-substituted indole, known for antiproliferative effects
Piperidine RingEnhances binding affinity to protein targets
Carboxamide GroupContributes to the compound's solubility and activity

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation through the modulation of key signaling pathways associated with tumor growth.

  • Mechanism of Action : The compound is believed to inhibit specific protein targets or pathways involved in cell survival and proliferation. Binding studies reveal that it interacts effectively with critical amino acid residues in target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces the viability of cancer cells, with GI50 values ranging from 29 nM to 78 nM against various cell lines, including pancreatic (Panc-1), breast (MCF-7), and epithelial (A549) cancer cells .
  • EGFR Inhibition : The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. IC50 values for EGFR inhibition ranged from 68 nM to 89 nM, indicating potent activity compared to established inhibitors like erlotinib .
  • Apoptotic Effects : Studies have shown that the compound induces apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name GI50 (nM) Mechanism
N-(5-Chloroindole)35 - 42Antiproliferative
Indolecarboxamide Derivatives29 - 78EGFR/BRAF pathway inhibitors
Piperidine-based CompoundsVariesDiverse pharmacological profiles

This table illustrates how this compound compares favorably with other compounds in terms of potency and mechanism of action.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide and its derivatives?

A common approach involves coupling piperidine-3-carboxamide with halogenated indole derivatives under basic conditions. For example, in , piperidine-3-carboxamide reacts with bromomethyl-substituted aromatic compounds in DMF using Na₂CO₃ as a base, yielding derivatives with high purity (71–91% yields). Key steps include:

  • Reagent selection : Use Na₂CO₃ or K₂CO₃ for deprotonation.
  • Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution.
  • Purification : Column chromatography or recrystallization ensures purity. Characterization via 1^1H/13^13C NMR, IR, and mass spectrometry (MS) is critical for structural validation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm; piperidine protons at δ 1.5–3.5 ppm). 13^13C NMR confirms carbonyl carbons (~170 ppm) and aromatic systems.
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) are diagnostic.
  • Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., Molecular Operating Environment, MOE) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Segregate chemical waste and consult certified disposal services. Piperidine-3-carboxamide derivatives may release toxic fumes upon decomposition; refer to OSHA/NIOSH guidelines for workplace safety .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Molecular docking (e.g., using DOCK 3.5.54) predicts binding affinities to target proteins. For example:

  • Target selection : Dock against enzymes like COVID-19 Mpro (PDB ID: 6LU7) or chemokine receptors (e.g., CXCL12).
  • Scoring : Prioritize compounds with docking scores ≤ -8 kcal/mol (indicating strong binding). In , a related indole-piperidine carboxamide showed affinity for CXCR4 via virtual screening, validated by NMR and bioassays .

Q. What strategies resolve contradictions in experimental vs. computational data?

  • Data triangulation : Compare NMR/IR results with density functional theory (DFT)-predicted spectra.
  • Biological validation : Test in vitro activity (e.g., IC₅₀ assays) to confirm computational predictions. For instance, if a docking model suggests high affinity but in vitro assays show weak activity, reassess solvation effects or protein flexibility in simulations .

Q. How can structural modifications enhance pharmacological properties?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the indole ring to improve metabolic stability.
  • Scaffold hopping : Replace piperidine with pyrrolidine ( ) to alter steric effects. In , sulfonyl and phenyl modifications on piperidine-3-carboxamide derivatives yielded anti-hyperglycemic agents with improved solubility and potency .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

  • In vitro : Use enzyme inhibition assays (e.g., SARS-CoV-2 Mpro inhibition in ) or cell-based models (e.g., cytokine release assays).
  • In vivo : Rodent models for pharmacokinetic (PK) studies (e.g., bioavailability, half-life). For example, CCG-203971 (a structurally similar compound) was tested for anti-fibrotic activity using TGF-β-stimulated fibroblasts .

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